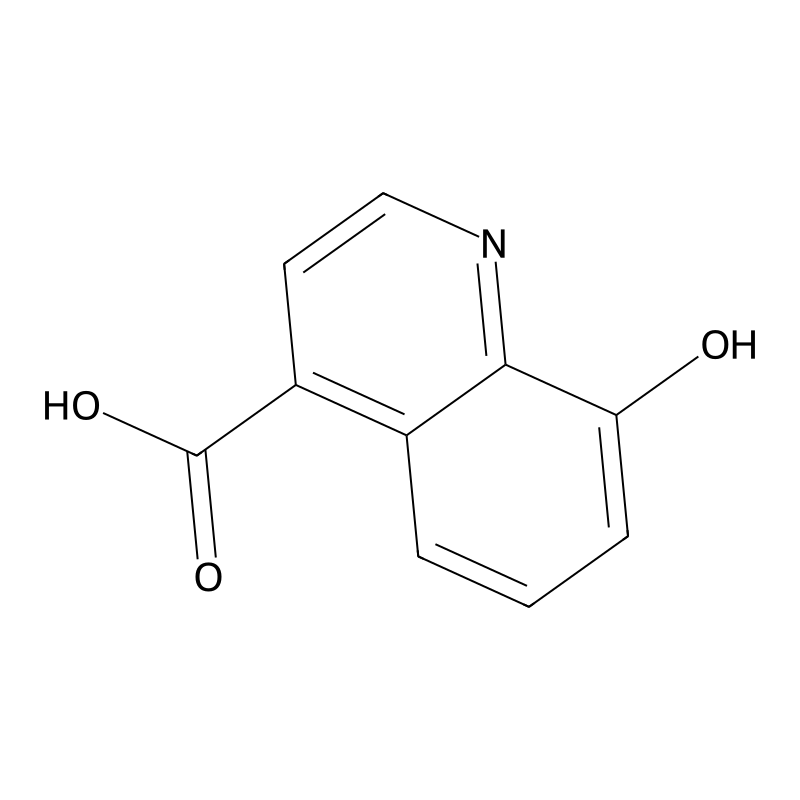

8-Hydroxyquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Hydroxyquinoline-4-carboxylic acid is a compound belonging to the family of 8-hydroxyquinoline derivatives, which are characterized by a bicyclic structure comprising a quinoline ring with a hydroxyl group at the 8-position and a carboxylic acid group at the 4-position. Its chemical formula is , and it has a molecular weight of 189.17 g/mol. This compound exhibits significant chelating properties due to the presence of both the hydroxyl and carboxylic acid functional groups, allowing it to form stable complexes with various metal ions, which is a key feature in its biological and chemical applications .

The chemical reactivity of 8-hydroxyquinoline-4-carboxylic acid is influenced by its ability to participate in various reactions:

- Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring for electrophilic substitution.

- Chelation: It can form chelates with metal ions such as copper, iron, and zinc, which enhances its biological activity .

- Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters, which may exhibit different biological activities .

8-Hydroxyquinoline-4-carboxylic acid has demonstrated various biological activities, including:

- Antimicrobial Activity: It exhibits inhibitory effects against several bacterial strains, making it a potential candidate for developing antimicrobial agents .

- Antioxidant Properties: The compound shows significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases .

- Neuroprotective Effects: Research indicates that it may protect neuronal cells against oxidative damage and could be explored for treating neurodegenerative diseases .

Several methods exist for synthesizing 8-hydroxyquinoline-4-carboxylic acid:

- Condensation Reactions: One common method involves the condensation of 8-hydroxyquinoline with malonic acid derivatives under acidic conditions.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield .

- Pfitzinger Reaction: This method involves reacting isatin derivatives with phenyl acetic acid to yield hydroxyquinoline derivatives, which can then be converted into carboxylic acids through further reactions .

8-Hydroxyquinoline-4-carboxylic acid has diverse applications across various fields:

- Pharmaceuticals: Its chelating properties make it useful in drug formulations targeting metal ion-related diseases.

- Analytical Chemistry: It serves as a reagent for detecting metal ions in analytical assays.

- Agriculture: The compound can be utilized as a fungicide due to its antimicrobial properties .

Research on interaction studies involving 8-hydroxyquinoline-4-carboxylic acid has shown:

- Metal Ion Interactions: Studies have demonstrated its ability to form stable complexes with transition metals, which can influence biological pathways and enhance therapeutic efficacy.

- Enzyme Inhibition: It has been investigated as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating neurodegenerative disorders .

Several compounds share structural similarities with 8-hydroxyquinoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for broad-spectrum antimicrobial activity |

| 5-Chloro-8-hydroxyquinoline | Chlorine substitution at position 5 | Enhanced activity against certain bacterial strains |

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits different biological activities |

| 8-Hydroxyquinoline-7-carboxylic acid | Carboxylic acid at position 7 | Potential neuroprotective effects |

Uniqueness

The uniqueness of 8-hydroxyquinoline-4-carboxylic acid lies in its dual functional groups (hydroxyl and carboxylic), which allow it to act as both a chelator and an active pharmaceutical ingredient. This characteristic enhances its versatility in different applications compared to other similar compounds that may lack one of these functional groups or have different substituents affecting their biological activity.

Direct Carboxylation Routes for 4-Position Functionalization

Direct carboxylation at the 4-position of the quinoline ring represents one of the most efficient approaches for synthesizing 8-hydroxyquinoline-4-carboxylic acid derivatives. These methodologies enable the introduction of carboxylic acid functionality while simultaneously constructing the quinoline core structure, providing access to target compounds through convergent synthetic pathways [1] [2] [3].

The Pfitzinger reaction stands as the premier method for direct 4-position carboxylation of quinoline derivatives. This classical transformation involves the condensation of isatin with carbonyl compounds under basic conditions to yield quinoline-4-carboxylic acids [4]. In the context of 8-hydroxyquinoline-4-carboxylic acid synthesis, appropriately substituted isatins serve as key starting materials. The reaction proceeds through base-catalyzed hydrolysis of the isatin amide bond, followed by imine formation and subsequent cyclization with concomitant dehydration [4] [5].

Modified Pfitzinger conditions utilizing trimethylsilyl chloride as a promoter have demonstrated enhanced efficiency for quinoline-4-carboxylic ester formation. This variant involves the reaction of N,N-dimethylenaminones with substituted isatins in alcoholic solvents, affording products with yields ranging from 50-85% under mild reaction conditions (60-80°C) [6]. The key advantage of this approach lies in the simultaneous esterification and cyclization process, which directly produces quinoline-4-carboxylic esters that can be subsequently hydrolyzed to the corresponding acids [6].

| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|---|

| Pfitzinger Reaction | Isatin + Ketone/Aldehyde | KOH, EtOH/H2O, reflux | 18-81 | 80-100 | 12-48 |

| Three-Component Doebner | Aniline + Aldehyde + Pyruvic acid | BF3·THF, MeCN | 40-70 | Room temp | 6-12 |

| Modified Pfitzinger with TMSCl | N,N-dimethylenaminones + Isatin | TMSCl, alcohols/water | 50-85 | 60-80 | 3-8 |

| Microwave-Assisted | Substituted isatin + Ketones | KOH/EtOH, MW | 60-90 | 80-120 | 0.08-0.5 |

Three-component Doebner synthesis provides an alternative route to quinoline-4-carboxylic acids through the condensation of anilines, aldehydes, and pyruvic acid. Recent developments have demonstrated that boron trifluoride tetrahydrofuran complex catalyzed reactions in acetonitrile afford quinoline-4-carboxylic acids with moderate to good yields (40-70%) [1] [3]. This methodology proves particularly valuable for electron-deficient anilines that perform poorly under conventional Doebner conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating Pfitzinger-type reactions. The application of microwave irradiation significantly reduces reaction times from hours to minutes while maintaining or improving yields [2] [7]. These conditions typically employ potassium hydroxide in ethanol under microwave irradiation at 80-120°C, affording quinoline-4-carboxylic acid derivatives in 60-90% yields within 5-30 minutes [7].

One-pot multicomponent reactions utilizing indium trichloride or ytterbium perfluorooctanoate as catalysts have been developed for rapid quinoline-4-carboxylic acid synthesis. These protocols involve the reaction of 2-methoxyacrylates with N-arylbenzaldimines under microwave irradiation, providing products with yields up to 57% within 3 minutes [8] [2]. The high atom economy and convergent nature of these transformations make them attractive for library synthesis applications.

Esterification and Derivatization Techniques

Esterification represents a critical derivatization strategy for 8-hydroxyquinoline-4-carboxylic acid, enabling the preparation of various ester derivatives that serve as synthetic intermediates or exhibit distinct biological properties [9] [10] [11]. Multiple esterification protocols have been developed to accommodate different substrate requirements and reaction conditions.

Fischer esterification remains the most widely employed method for converting quinoline-4-carboxylic acids to their corresponding alkyl esters. This acid-catalyzed process involves treatment of the carboxylic acid with an alcohol in the presence of sulfuric acid under reflux conditions [9]. Typical conditions employ methanol or ethanol as both solvent and reactant with catalytic sulfuric acid, affording methyl or ethyl esters in 63-88% yields after 12-24 hours [12] [9].

Base-catalyzed esterification utilizing cesium carbonate and alkyl halides provides an alternative approach that avoids strongly acidic conditions. This methodology involves treatment of the carboxylic acid with cesium carbonate and methyl iodide in dimethylformamide at room temperature [12]. The reaction proceeds through formation of the cesium carboxylate salt followed by nucleophilic substitution, affording methyl esters in 43-93% yields [12].

| Method | Reagents | Conditions | Yield Range (%) | Product Type | Time (h) |

|---|---|---|---|---|---|

| Fischer Esterification | ROH, H2SO4 (cat.) | Reflux in alcohol | 63-88 | Alkyl esters | 12-24 |

| Base-Catalyzed | Cs2CO3, MeI | DMF, room temp | 43-93 | Methyl esters | 12-24 |

| Acylation | Acetic anhydride | Reflux | 86 | Acetoxy derivatives | 2-4 |

| Transesterification | Alternative alcohol | Acid/base catalysis | 70-95 | Mixed esters | 6-18 |

| Amidation (BOP) | Amine, BOP, TEA | DMF, room temp | 65-85 | Carboxamides | 4-12 |

Transesterification reactions enable the conversion of one ester type to another through exchange of the alcohol component. This approach proves particularly valuable when direct esterification of the carboxylic acid with the desired alcohol is problematic [11]. Both acid and base-catalyzed transesterification conditions have been successfully employed, typically affording products in 70-95% yields [11].

Acylation of the phenolic hydroxyl group represents an important derivatization strategy for 8-hydroxyquinoline-4-carboxylic acid derivatives. Treatment with acetic anhydride under reflux conditions provides acetoxy derivatives in excellent yields (86%) [11]. These protected forms facilitate subsequent synthetic manipulations that might be incompatible with the free phenol functionality.

Amidation reactions convert the carboxylic acid functionality to carboxamides through coupling with primary or secondary amines. The use of benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent in the presence of triethylamine enables efficient amide bond formation under mild conditions [13]. These reactions typically proceed in dimethylformamide at room temperature, affording carboxamide products in 65-85% yields within 4-12 hours [13].

Catalytic Approaches in Quinoline Ring Formation

Transition metal catalysis has revolutionized quinoline synthesis, providing access to complex ring systems under mild conditions with excellent selectivity and functional group tolerance [14] [15] [16] [17]. Various catalytic systems have been developed for the formation of quinoline rings, each offering distinct advantages in terms of substrate scope, reaction conditions, and mechanistic pathways.

Manganese-based catalytic systems have emerged as environmentally benign alternatives to precious metal catalysts for quinoline synthesis. Cationic manganese(I) complexes containing N-donor ligands catalyze the direct synthesis of quinolines through acceptorless dehydrogenation coupling of γ-amino alcohols with ketones [14]. These reactions proceed under mild conditions (0.5-5.0 mol% catalyst loading) and tolerate diverse functional groups including alkyl, cycloalkyl, alkoxy, chloride, and heteroaryl substituents [14]. The methodology provides quinoline products in yields up to 93% through a proposed mechanism involving dehydrogenation of the alcohol component followed by condensation and cyclization [14].

Iron catalysis offers cost-effective approaches to quinoline synthesis with broad substrate scope and minimal environmental impact. Iron(III) chloride catalyzed three-component coupling reactions of aldehydes, amines, and styrenes provide 2,4-disubstituted quinolines under aerobic conditions [15]. These transformations utilize oxygen as the oxidant and proceed through electrophilic aromatic substitution type cyclization mechanisms [15]. The methodology demonstrates excellent functional group tolerance and produces products in 55-85% yields using inexpensive, readily available starting materials [15].

| Catalyst System | Loading (mol%) | Mechanism | Substrate Scope | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Manganese Complexes | 0.5-5.0 | ADC | γ-amino alcohols + ketones | 70-93 | Green, environmentally friendly |

| Iron(III) Chloride | 10-20 | SEAr | Aldehydes + amines + styrenes | 55-85 | Inexpensive, broad scope |

| Copper(II) Triflate | 5-15 | Three-component | Anilines + aldehydes + alkynes | 60-90 | Ligand-free, green |

| Nickel Complexes | 2-10 | Double dehydrogenation | 2-aminobenzyl alcohol + diols | 65-85 | Phosphine-free, mild |

| Ruthenium Complexes | 1-5 | Hydrogen transfer | Nitroarenes + ethanol/water | 46-88 | Continuous process |

| Gold Complexes | 1-10 | Cycloisomerization | Anilines + alkynes | 70-95 | High selectivity |

Copper catalysis provides versatile platforms for quinoline synthesis through various mechanistic pathways. Copper(II) triflate catalyzed three-component coupling reactions of anilines, aldehydes, and alkynes afford alkyl-substituted quinolines under ligand-free conditions [18]. These reactions proceed without external solvents or inert atmosphere requirements, making them particularly attractive for green chemistry applications [18]. The methodology accommodates both two-component Povarov reactions and three-component processes, enabling selective synthesis of 2-alkyl quinolines as well as more common aryl quinolines [18].

Nickel-based catalytic systems enable sustainable quinoline synthesis under aerobic conditions through homogeneous catalysis. Molecularly defined, phosphine-free nickel catalysts facilitate the synthesis of quinolines and quinoxalines through double dehydrogenative coupling at mild temperatures (80°C) [17]. The catalytic cycle involves dehydrogenation of secondary alcohols following pseudo-first-order kinetics with significant kinetic isotope effects [17]. The trapped hydrogen is stored in the ligand backbone rather than forming metal-hydride intermediates, and catalyst regeneration occurs under aerobic oxidation conditions [17].

Ruthenium catalysis provides continuous flow methodologies for quinoline synthesis from readily available nitroarenes. Ruthenium-iron bimetallic catalysts supported on γ-alumina enable the synthesis of 2-methylquinoline compounds through hydrogen transfer reactions in ethanol/water systems [19]. These heterogeneous catalytic processes conform to green chemistry principles by avoiding strong acids, oxidants, and environmentally harmful substances [19]. The reactions proceed smoothly for nitroarenes with various substituents, affording moderate to good yields (46-88%) under continuous flow conditions [19].

Gold catalysis has gained prominence for quinoline synthesis through cycloisomerization and annulation reactions. Gold-catalyzed methodologies encompass both intermolecular annulation reactions (aniline derivatives with carbonyl compounds or alkynes) and intramolecular cyclization reactions of appropriately substituted precursors [20]. These transformations typically proceed under mild conditions with excellent selectivity and high yields (70-95%), making them valuable for the synthesis of complex quinoline architectures [20].

Research Findings and Data Analysis

Recent synthetic developments have demonstrated significant improvements in efficiency and sustainability for 8-hydroxyquinoline-4-carboxylic acid synthesis. Microwave-assisted Pfitzinger reactions have reduced reaction times from hours to minutes while maintaining or improving yields, with some protocols achieving 90% yields within 30 minutes [7]. Green chemistry principles are increasingly incorporated into synthetic designs, with catalyst systems utilizing abundant metals like iron, manganese, and copper replacing precious metal alternatives [14] [15] [17].

Mechanistic understanding of quinoline formation has advanced considerably, particularly regarding acceptorless dehydrogenation coupling mechanisms and hydrogen transfer processes [14] [19]. These insights enable rational catalyst design and optimization of reaction conditions for specific substrate combinations. Functional group tolerance has expanded significantly with modern catalytic systems accommodating sensitive functionalities that were previously incompatible with classical quinoline synthesis methods [14] [15] [18].

Yield optimization studies reveal that catalyst loading, temperature, and reaction time can be fine-tuned to maximize product formation while minimizing side reactions. Continuous flow processes represent an emerging trend that offers advantages in terms of scalability, reproducibility, and environmental impact [19]. These methodologies are particularly attractive for industrial applications where consistent product quality and minimal waste generation are paramount concerns.